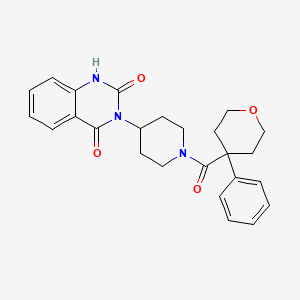
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Light-induced Tetrazole-Quinone 1,3-Dipolar Cycloaddition
Researchers have developed a green and efficient method for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. The microscopic mechanisms behind these reactions were explored using electronic structure calculation methods, revealing that upon excitation with ultraviolet light, specific reactants reach excited states, leading to bond cleavage and the formation of active intermediates. These intermediates can react with naphthoquinone, overcoming energy barriers to form novel compounds efficiently. This study elucidates the experimental mechanism in detail and aids in the design of related photoinduced reactions (He et al., 2021).
Efficient Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives
An efficient method has been developed for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This one-pot, three-component condensation reaction involves 2-chloro-3-formyl quinolines, malononitrile/ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione. The synthesized compounds were screened for their antibacterial activity against a panel of bacterial and fungal strains, demonstrating potential biological interest (Shah et al., 2012).
Antimicrobial Activity of Thiazolidine-dione Derivatives
A series of thiazolidine-dione derivatives was synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (Prakash et al., 2011).
Green Chemistry Approaches in Heterocyclic Synthesis
Green chemistry protocols have been developed for synthesizing complex heterocyclic ortho-quinones. These methods proceed with high atom economy, generating multiple bonds and rings in a single operation, demonstrating the environmental advantages of short reaction times, excellent yields, and simplified work-up procedures (Rajesh et al., 2011).
Discovery of HPPD Inhibitors
Research has led to the discovery of potent novel HPPD inhibitors, important in herbicide development for resistant weed control. A ring-expansion strategy was adopted, yielding compounds with significant inhibitory activity against HPPD, offering insights into the molecular interactions within the HPPD enzyme and demonstrating excellent herbicidal activity against various weeds (He et al., 2020).
Eigenschaften
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-22-20-8-4-5-9-21(20)26-24(31)28(22)19-10-14-27(15-11-19)23(30)25(12-16-32-17-13-25)18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFZKZGVVZTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)


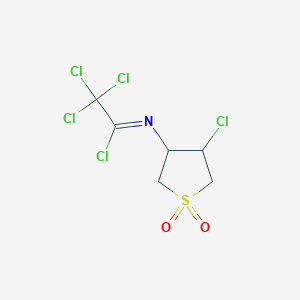
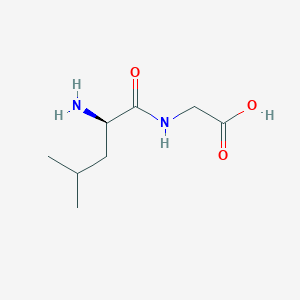

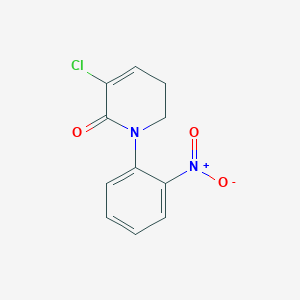
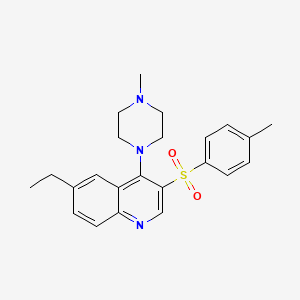
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)

![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)